MFCD01910914

Description

MFCD01910914 is a chemical compound cataloged under the MDL number system, which is commonly used for indexing and referencing in chemical databases. Compounds with MDL identifiers are often intermediates or specialized reagents in synthetic chemistry, pharmaceuticals, or materials science .

Properties

IUPAC Name |

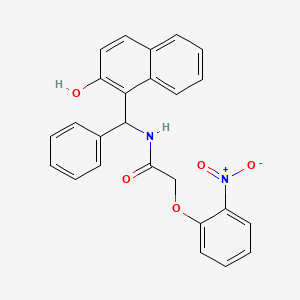

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5/c28-21-15-14-17-8-4-5-11-19(17)24(21)25(18-9-2-1-3-10-18)26-23(29)16-32-22-13-7-6-12-20(22)27(30)31/h1-15,25,28H,16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSLSKISTKSWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01910914 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

Selection of Precursors: Choosing the right precursors is crucial for the successful synthesis of this compound.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest yield and purity of the compound.

Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk Synthesis: Large quantities of precursors are reacted under controlled conditions to produce this compound.

Automation: Automated systems are used to monitor and control the reaction parameters, ensuring consistency and quality.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD01910914 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Substituted derivatives with halogens or other groups.

Scientific Research Applications

MFCD01910914 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD01910914 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: this compound binds to specific receptors on the cell surface or within the cell, initiating a cascade of biochemical events.

Modulating Pathways: The compound modulates various signaling pathways, leading to changes in cellular functions and responses.

Enzyme Inhibition: In some cases, this compound acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD01910914, a comparative analysis is conducted with structurally or functionally analogous compounds from the evidence. Key criteria include molecular properties, synthetic pathways, and applications.

Structural and Physicochemical Properties

The table below summarizes this compound and similar compounds based on available

Notes:

- Functional Group Similarity : Compounds like CAS 1533-03-5 (trifluoromethyl ketone) and CAS 913835-63-9 (boron-containing heterocycle) may share reactive sites with this compound, such as electron-withdrawing groups or metal-coordinating moieties .

- Bioavailability : MFCD03084758 exhibits moderate bioavailability (0.55), suggesting that this compound might require structural optimization for drug development .

Analytical Differentiation

Distinguishing this compound from analogs requires advanced techniques:

- Chromatography: HPLC or GC-MS can resolve compounds with minor structural differences (e.g., trifluoromethyl vs. methyl groups) .

- Spectroscopy : NMR chemical shifts and IR absorption bands differentiate functional groups (e.g., boron vs. fluorine signatures) .

Pharmacological Potential

While this compound’s specific applications are unclear, structurally related compounds exhibit bioactive properties:

- Enzyme Inhibition : Boron-containing analogs (e.g., CAS 913835-63-9) may act as protease or kinase inhibitors .

Industrial Relevance

- Catalysis : Boronic acid derivatives are pivotal in Suzuki-Miyaura couplings for drug synthesis .

- Material Science : Fluorinated compounds (e.g., CAS 1533-03-5) enhance thermal stability in polymers .

Data Tables for Comparative Analysis

Table 1: Solubility and Bioavailability

| Compound | Water Solubility (mg/ml) | Log S | Bioavailability Score |

|---|---|---|---|

| CAS 1533-03-5 | 0.687 | -2.47 | 0.55 |

| CAS 329214-79-1 | Not reported | -2.63 | 0.55 |

| CAS 913835-63-9 | 0.115 | -1.98 | 0.55 |

Table 2: Hazard Profiles

| Compound | Hazard Statements | Safety Precautions |

|---|---|---|

| CAS 1533-03-5 | H315-H319-H335 | Use PPE, avoid inhalation |

| CAS 329214-79-1 | H302 | Handle with gloves, ventilate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.